

# 8-Bromo-1-octanol: A Versatile Building Block for Active Pharmaceutical Ingredients

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## Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630

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## Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**8-Bromo-1-octanol** is a bifunctional linear-chain molecule that serves as a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a terminal hydroxyl group and a primary bromo substituent on an eight-carbon backbone, allows for sequential or orthogonal functionalization, making it an ideal starting material for the construction of more complex molecules. The hydroxyl group can undergo oxidation, esterification, or etherification, while the bromo group is readily displaced by a wide range of nucleophiles. This dual reactivity enables the introduction of the C8 chain into various molecular scaffolds, which can influence the lipophilicity, membrane permeability, and ultimately the pharmacological activity of the final API.

This document provides an overview of the applications of **8-Bromo-1-octanol** in API synthesis, with a focus on detailed experimental protocols for the preparation of key intermediates and final products.

## Physicochemical Properties of 8-Bromo-1-octanol

A summary of the key physicochemical properties of **8-Bromo-1-octanol** is presented in the table below.

| Property          | Value                              |
|-------------------|------------------------------------|
| CAS Number        | 50816-19-8                         |
| Molecular Formula | C <sub>8</sub> H <sub>17</sub> BrO |
| Molecular Weight  | 209.12 g/mol                       |
| Appearance        | Colorless to pale yellow liquid    |
| Boiling Point     | 105-106 °C at 5 mmHg               |
| Density           | 1.22 g/mL at 25 °C                 |
| Refractive Index  | n <sub>20</sub> /D 1.480           |
| Solubility        | Soluble in common organic solvents |

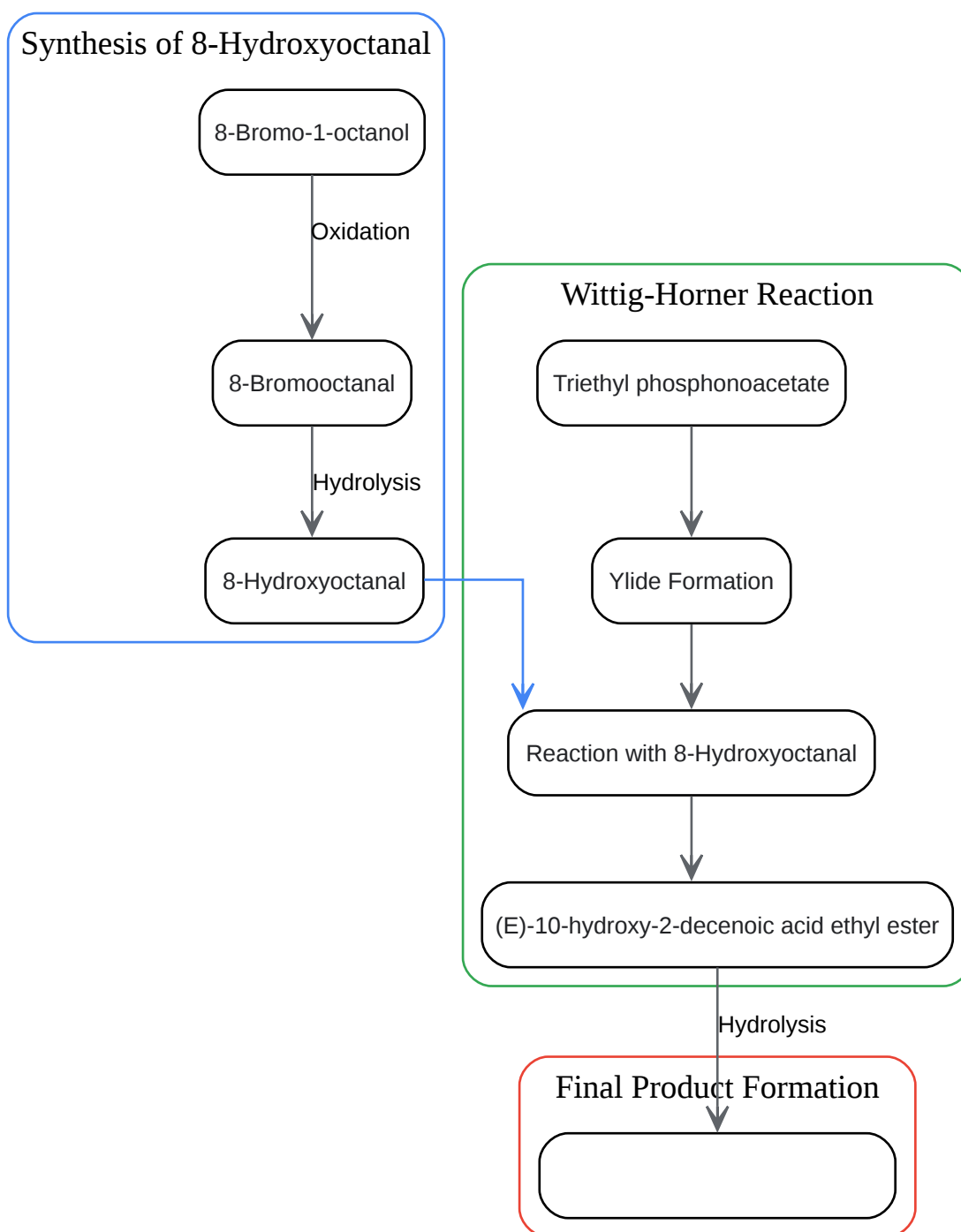
## Applications in API Synthesis

**8-Bromo-1-octanol** is a precursor for several bioactive molecules. Two notable examples are (E)-10-hydroxy-2-decenoic acid, a component of royal jelly with diverse biological activities, and 8-phenylselanyl-octan-1-ol, an organoselenium compound with potential therapeutic applications.

## Synthesis of (E)-10-hydroxy-2-decenoic acid (Queen Bee Acid)

(E)-10-hydroxy-2-decenoic acid, also known as queen bee acid, is a major lipid component of royal jelly and exhibits a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anti-tumor properties.<sup>[1][2]</sup> The synthesis of this natural product can be achieved from **8-Bromo-1-octanol** through a multi-step process.

The overall synthetic strategy involves the oxidation of the alcohol functionality of **8-Bromo-1-octanol** to an aldehyde, followed by a chain extension via a Wittig-Horner reaction to introduce the  $\alpha,\beta$ -unsaturated carboxylic acid moiety.



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Synthetic pathway to (E)-10-hydroxy-2-decenoic acid.

Step 1: Synthesis of 8-Bromooctanal

This step involves the oxidation of the primary alcohol of **8-Bromo-1-octanol** to an aldehyde. A common method for this transformation is the Swern oxidation or a variation using other mild oxidizing agents.

Protocol: Oxidation of **8-Bromo-1-octanol** to 8-Bromooctanal

| Reagent/Parameter         | Quantity/Value             |
|---------------------------|----------------------------|
| 8-Bromo-1-octanol         | 1.0 eq                     |
| Oxalyl chloride           | 1.5 eq                     |
| Dimethyl sulfoxide (DMSO) | 3.0 eq                     |
| Triethylamine             | 5.0 eq                     |
| Dichloromethane (DCM)     | Anhydrous                  |
| Temperature               | -78 °C to room temperature |
| Reaction Time             | 2-4 hours                  |

Procedure:

- A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
- A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
- A solution of **8-Bromo-1-octanol** in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
- Triethylamine is added, and the reaction is allowed to warm to room temperature and stirred for an additional hour.
- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with DCM.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 8-bromooctanal, which can be purified by column chromatography.

## Step 2: Synthesis of 8-Hydroxyoctanal

The bromo group of 8-bromooctanal is then converted to a hydroxyl group. This can be achieved through nucleophilic substitution with a hydroxide source.

### Protocol: Hydrolysis of 8-Bromooctanal to 8-Hydroxyoctanal

| Reagent/Parameter | Quantity/Value   |
|-------------------|------------------|
| 8-Bromooctanal    | 1.0 eq           |
| Sodium hydroxide  | 1.2 eq           |
| Water/THF mixture | 1:1 v/v          |
| Temperature       | Room temperature |
| Reaction Time     | 12-24 hours      |

### Procedure:

- 8-Bromooctanal is dissolved in a 1:1 mixture of water and tetrahydrofuran (THF).
- A solution of sodium hydroxide in water is added, and the mixture is stirred vigorously at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.
- The product is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 8-hydroxyoctanal.

### Step 3: Synthesis of (E)-10-hydroxy-2-decenoic acid

The final step is a Wittig-Horner reaction between 8-hydroxyoctanal and a phosphonate ylide derived from triethyl phosphonoacetate, followed by hydrolysis of the resulting ester.

#### Protocol: Wittig-Horner Reaction and Hydrolysis

| Reagent/Parameter                              | Quantity/Value                                    |
|--|---|
| Triethyl phosphonoacetate                      | 1.1 eq  |
| Sodium hydride (60% dispersion in mineral oil) | 1.1 eq  |
| 8-Hydroxyoctanal                               | 1.0 eq  |
| Tetrahydrofuran (THF)                          | Anhydrous   |
| Potassium hydroxide                            | 2.0 eq  |
| Ethanol/Water                                  | 1:1 v/v   |
| Temperature                                    | 0 °C to reflux                                    |
| Reaction Time                                  | 4-6 hours (Wittig-Horner), 2-4 hours (Hydrolysis) |

#### Procedure:

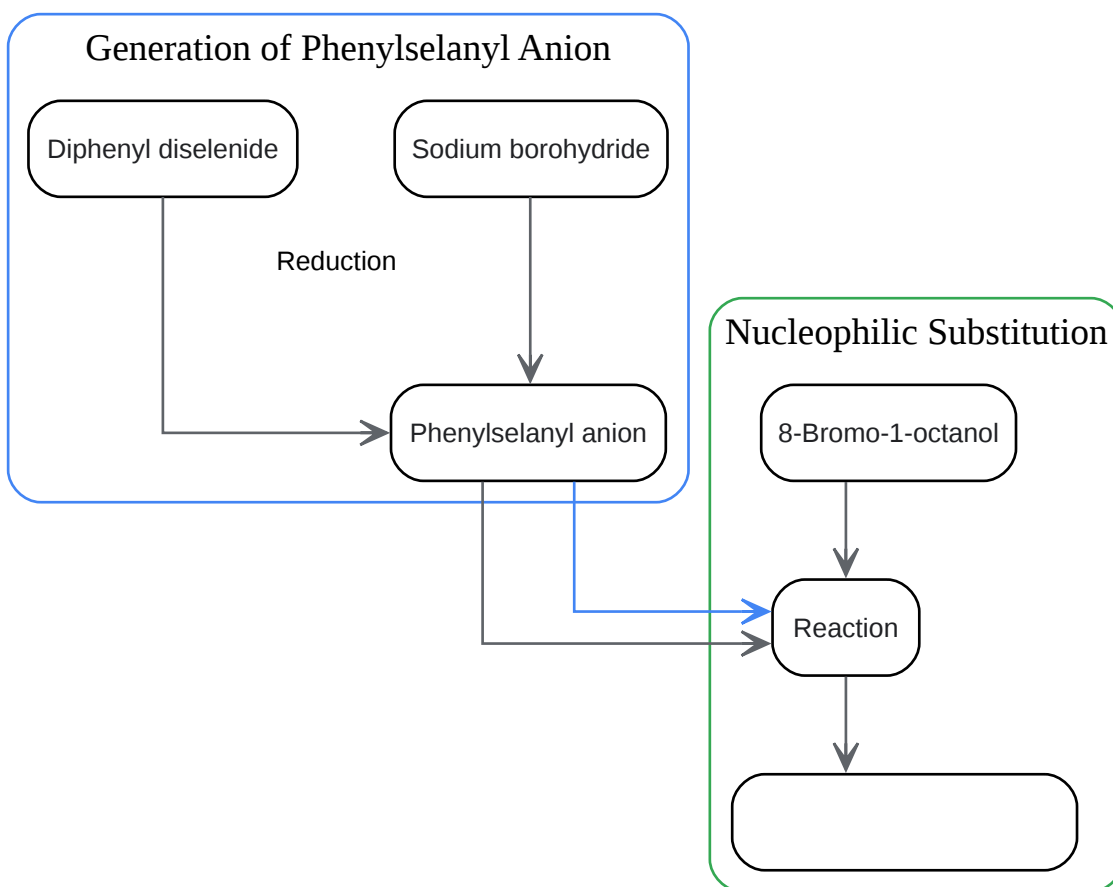
- To a suspension of sodium hydride in anhydrous THF at 0 °C, triethyl phosphonoacetate is added dropwise. The mixture is stirred at room temperature for 1 hour.
- A solution of 8-hydroxyoctanal in anhydrous THF is added dropwise at 0 °C.
- The reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours.
- The reaction is quenched with saturated aqueous ammonium chloride solution.
- The product, (E)-10-hydroxy-2-decenoic acid ethyl ester, is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
- The crude ester is dissolved in a 1:1 mixture of ethanol and water, and potassium hydroxide is added.

- The mixture is heated to reflux for 2-4 hours.
- After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
- The product, (E)-10-hydroxy-2-decenoic acid, is extracted with ethyl acetate, washed with brine, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.

## Synthesis of 8-phenylselanyl-octan-1-ol

Organoselenium compounds are of growing interest in medicinal chemistry due to their diverse biological activities, including antioxidant and anticancer properties.[3][4] 8-phenylselanyl-octan-1-ol is a representative example that can be synthesized from **8-Bromo-1-octanol**.

The synthesis involves the nucleophilic substitution of the bromide in **8-Bromo-1-octanol** with a phenylselanyl anion generated in situ from diphenyl diselenide.



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### Synthetic pathway to 8-phenylselanyl-octan-1-ol.

Protocol: Synthesis of 8-phenylselanyl-octan-1-ol

| Reagent/Parameter   | Quantity/Value           |
|---------------------|--------------------------|
| Diphenyl diselenide | 0.5 eq                   |
| Sodium borohydride  | 1.1 eq                   |
| 8-Bromo-1-octanol   | 1.0 eq                   |
| Ethanol             | Anhydrous                |
| Temperature         | 0 °C to room temperature |
| Reaction Time       | 2-4 hours                |

#### Procedure:

- To a solution of diphenyl diselenide in anhydrous ethanol at 0 °C under an inert atmosphere, sodium borohydride is added portion-wise. The disappearance of the yellow color indicates the formation of the phenylselanyl anion.
- A solution of **8-Bromo-1-octanol** in anhydrous ethanol is added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 2-4 hours.
- The reaction is quenched by the addition of water.
- The product is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 8-phenylselanyl-octan-1-ol. A reported yield for this reaction is approximately 96%.<sup>[5]</sup>



# Role of the 8-Carbon Chain in Pharmacological Activity

The incorporation of the C8 alkyl chain from **8-Bromo-1-octanol** can significantly impact the biological activity of the resulting API.

- **Lipophilicity and Membrane Permeability:** The octyl chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a crucial factor for the bioavailability and efficacy of many drugs.
- **Interaction with Biological Targets:** In the case of (E)-10-hydroxy-2-decenoic acid, the long alkyl chain is integral to its binding to various receptors and its insertion into biological membranes, contributing to its diverse pharmacological effects.[1]
- **Modulation of Activity in Organoselenium Compounds:** For organoselenium compounds, the nature of the organic moiety attached to the selenium atom can influence the compound's redox properties and its interaction with biological thiols, thereby modulating its antioxidant or pro-oxidant effects.[6] Studies on organoselenium alkylating agents have shown that the length of the alkyl chain can affect the reactivity and cytotoxicity of the molecule.[6]

## Conclusion

**8-Bromo-1-octanol** is a highly valuable and versatile building block for the synthesis of active pharmaceutical ingredients. Its bifunctional nature allows for the straightforward introduction of a flexible eight-carbon chain, which can be further elaborated to construct complex molecular architectures. The protocols provided herein for the synthesis of (E)-10-hydroxy-2-decenoic acid and 8-phenylselenanyl-octan-1-ol illustrate the utility of this reagent in accessing biologically active molecules. The C8 chain imparted by **8-Bromo-1-octanol** plays a critical role in modulating the physicochemical and pharmacological properties of the final APIs, making it a key component in the drug discovery and development process.

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